molecular formula C12H12N2O3 B11873802 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone CAS No. 41018-97-7

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone

Cat. No.: B11873802
CAS No.: 41018-97-7
M. Wt: 232.23 g/mol
InChI Key: BOMPCFUMDKLVNU-UHFFFAOYSA-N
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Description

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is an indole derivative characterized by a methyl-substituted indole core with a nitro group at position 5 and an ethanone moiety at the indole nitrogen. While direct data on this compound are sparse in the literature, its structure suggests synthetic routes involving Friedel-Crafts acylation or nucleophilic substitution, similar to methods used for substituted nitroimidazoles and indoles .

Properties

CAS No.

41018-97-7

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

1-(2,3-dimethyl-5-nitroindol-1-yl)ethanone

InChI

InChI=1S/C12H12N2O3/c1-7-8(2)13(9(3)15)12-5-4-10(14(16)17)6-11(7)12/h4-6H,1-3H3

InChI Key

BOMPCFUMDKLVNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the starting materials would include 2,3-dimethyl-5-nitrobenzaldehyde and phenylhydrazine . The reaction is carried out under reflux in methanol with methanesulfonic acid as a catalyst, yielding the desired indole derivative .

Chemical Reactions Analysis

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structural Characteristics

The compound has the molecular formula C12H12N2O3C_{12}H_{12}N_{2}O_{3} and features a nitro-substituted indole structure. The presence of a nitro group (-NO2) and a carbonyl group (C=O) contributes to its reactivity and biological activity.

Biological Activities

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone exhibits a range of biological activities that make it a valuable candidate for drug development:

  • Antiviral Properties : Research indicates that indole derivatives can inhibit viral replication, making this compound a potential antiviral agent.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could lead to therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.
  • Antimicrobial Properties : The structural features of the compound may enhance its effectiveness against various microbial strains.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of viral replication in vitro.
Study BAnti-inflammatory EffectsShowed reduced levels of pro-inflammatory cytokines in animal models.
Study CAnticancer ActivityInduced apoptosis in various cancer cell lines through mitochondrial pathways.

These findings underscore the compound's versatility and potential as a lead molecule for further drug development.

Interaction Studies

Molecular docking studies have been conducted to understand the binding affinity of this compound to biological targets:

  • Cyclooxygenase Enzymes : These enzymes play a crucial role in inflammation; interactions with this compound may provide insights into its anti-inflammatory mechanisms.

Comparison with Related Compounds

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-NitroindoleIndole core with a nitro groupLacks additional substitutions that enhance activity.
IndomethacinIndole derivative with anti-inflammatory propertiesContains a methanesulfonamide moiety enhancing anti-inflammatory effects.

This comparison highlights how specific methyl and nitro substitutions in this compound may influence its biological activity compared to other indole derivatives.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indole ring can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone
  • Structure: Features a dihydroindole backbone with a methyl group at position 1 and an ethanone substituent.
  • Molecular weight: 175.23 g/mol .
  • Synthesis : Likely prepared via alkylation or reductive methods, as seen in dihydroindole derivatives .
1-(1H-Indol-3-yl)ethanone
  • Properties: Lower molecular weight (159.19 g/mol) and higher reactivity due to the absence of steric hindrance from methyl or nitro groups. The ethanone at position 3 may influence binding in enzyme active sites .
4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic Acid
  • Structure : Contains acetyl, benzyl, and methyl groups on the indole core, with a carboxylic acid side chain.
  • Biological Relevance : Demonstrates selective inhibition of Mycobacterium tuberculosis dihydrofolate reductase (Mtb-DHFR), highlighting the impact of substituents on target specificity .

Physicochemical Properties

The nitro group in 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone increases polarity and melting point compared to non-nitro analogues. For example, 1-(5-Amino-2,4-dihydroxyphenyl)ethanone has a melting point of 137–142°C, suggesting nitro derivatives may exhibit even higher thermal stability .

Data Table: Key Comparative Features

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₁₂N₂O₃ 232.24 2,3-dimethyl, 5-nitro Potential bioactivity, high polarity
1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone C₁₁H₁₃NO 175.23 1-methyl, dihydro Enhanced stability, reduced reactivity
1-(1H-Indol-3-yl)ethanone C₁₀H₉NO 159.19 None Baseline for reactivity studies
4-(3-Acetyl-1-benzyl-2-methyl-1H-indol-5-yl)oxybutanoic acid C₂₂H₂₂N₂O₄ 378.43 Acetyl, benzyl, methyl Mtb-DHFR inhibition

Biological Activity

1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone is a compound belonging to the indole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a nitro-substituted indole framework, positions it as a promising candidate for further pharmacological exploration.

Structural Characteristics

The molecular formula of this compound is C12H12N2O3C_{12}H_{12}N_{2}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a five-membered nitrogen-containing ring (indole) with additional methyl and nitro groups that enhance its chemical reactivity and biological potential .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets. Notably, docking studies suggest potential interactions with cyclooxygenase enzymes, which play a critical role in mediating inflammatory responses. This interaction profile indicates its potential anti-inflammatory properties.

Anticancer Potential

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant activity against various cancer cell lines. The following table summarizes some key findings related to the anticancer activity of related indole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Spirooxindole DerivativeMDA-MB-23116.8 ± 0.37EGFR inhibition
Spirooxindole DerivativeHepG213.5 ± 0.92Apoptosis induction
1-(2,3-Dimethyl-5-nitroindole)VariousVariesEnzyme interaction

These findings suggest that modifications to the indole structure can significantly influence biological activity and efficacy against cancer cells .

Case Studies and Research Findings

Research focusing on the synthesis and biological evaluation of indole derivatives has shown promising results. For example:

  • Synthesis : The synthesis of this compound can be achieved through condensation reactions involving 5-nitroindole and acetylating agents like acetic anhydride or acetyl chloride.
  • Biological Evaluation : In vitro studies have indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). These studies often employ methods like MTT assays to determine IC50 values, which reflect the concentration required to inhibit cell growth by 50% .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding affinities of these compounds with specific enzymes involved in cancer progression. Such interactions are crucial for developing targeted therapies that can mitigate tumor growth effectively .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dimethyl-5-nitro-1H-indol-1-yl)ethanone?

Methodological Answer: Synthesis typically involves sequential functionalization of the indole core:

Nitration : Introduce the nitro group at the 5-position of 2,3-dimethylindole under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.

Acetylation : React the nitrated intermediate with acetylating agents (e.g., acetic anhydride) in the presence of Lewis acids (e.g., AlCl₃) to introduce the ethanone group at the 1-position.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization for high-purity isolation.

Note: Similar protocols for substituted indole derivatives are documented in PubChem for structurally related compounds .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : Assign substituents via ¹H/¹³C NMR (e.g., nitro groups deshield adjacent protons, acetyl groups show characteristic carbonyl peaks at ~200 ppm in ¹³C NMR).
  • IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and acetyl (1700–1650 cm⁻¹ C=O stretch) functional groups.
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) and fragmentation patterns.

Q. Table 1: Representative Spectroscopic Data for Related Indole Derivatives

TechniqueKey Peaks/ObservationsSource CompoundReference
IR (C=O)1685 cm⁻¹1-(1H-Indol-3-yl)ethanone
¹³C NMR (CO)δ 198.2 ppm1-(2,4-Dichlorophenyl)ethanone
HRMS (M+H⁺)159.0684 (C₁₀H₉NO)1-(1H-Indol-3-yl)ethanone

Q. What safety precautions are advised for handling this compound?

Methodological Answer:

  • Toxicity : Based on structurally similar nitro-indoles, assume acute toxicity (oral LD₅₀ ~300–500 mg/kg) and potential mutagenicity.
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification.
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to GHS protocols for nitroaromatics .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structure refinement?

Methodological Answer: For X-ray diffraction

Use SHELXL : Employ restraints for disordered groups (e.g., nitro or methyl moieties) and refine anisotropic displacement parameters.

Validate Hydrogen Bonding : Analyze intermolecular interactions (e.g., C–H···O) to resolve packing ambiguities.

Cross-Check with DFT : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*).

Example: SHELXL’s robust handling of high-resolution data for small molecules is well-documented, including twinned crystals and high thermal motion .

Q. How does the nitro group influence the compound’s electronic properties in computational studies?

Methodological Answer:

DFT Calculations : Optimize geometry using Gaussian09 or ORCA (e.g., B3LYP/def2-TZVP).

NBO Analysis : Quantify hyperconjugative interactions (e.g., nitro group electron-withdrawing effects on the indole π-system).

UV-Vis Predictions : Simulate electronic transitions (TD-DFT) and compare with experimental spectra.

Note: NIST data for nitroaromatics (e.g., absorption bands at ~350 nm) provide benchmarks for validation .

Q. What are the challenges in studying reactivity under nucleophilic conditions?

Methodological Answer:

Nitro Group Reactivity : Monitor substitution reactions (e.g., nitro → amine reduction) using Pd/C or Fe/HCl.

Acetyl Group Stability : Test hydrolysis under acidic/alkaline conditions (e.g., H₂SO₄ vs. NaOH) via TLC/GC-MS.

Regioselectivity : Use Hammett plots or Fukui indices to predict attack sites on the indole ring.

Q. Table 2: Reactivity Data for Nitro-Indole Derivatives

Reaction TypeConditionsOutcomeReference
ReductionH₂/Pd-C, EtOH, 60°CNitro → Amine conversion
Hydrolysis1M NaOH, refluxAcetyl → Carboxylic acid

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